molecular formula C19H20ClN5O2S B12158137 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide

Cat. No.: B12158137
M. Wt: 417.9 g/mol
InChI Key: ZFUQYXSBJDUGKN-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of several functional groups, including an amine, a triazole ring, and a thioether.
  • The compound’s full IUPAC name is quite lengthy, so let’s break it down:
    • 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide
    • The key components are:
      • 4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio) : This part contains the triazole ring and the thioether group.
      • N-(4-chloro-2-methylphenyl)acetamide : This portion includes the amide group and the chloro-substituted phenyl ring.
  • Preparation Methods

    • The synthetic routes for this compound can vary, but one common method involves the reduction of a Schiff base precursor. Here are the steps:
      • Start with a Schiff base formed between an aldehyde (e.g., 4-ethoxybenzaldehyde) and an amine (e.g., 4-amino-1,2,4-triazole).
      • Reduce the Schiff base using a reducing agent (e.g., sodium borohydride, NaBH₄) to obtain the target compound.
    • Industrial production may involve scaled-up versions of these laboratory methods.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:
      • Reduction : As mentioned earlier, the reduction of the Schiff base is a crucial step.
      • Substitution : The chloro-substituted phenyl group can participate in substitution reactions.
      • Oxidation : While not directly involved in the synthesis, oxidation reactions may occur during compound handling.
    • Common reagents include sodium borohydride, acids, and bases.
    • Major products depend on reaction conditions and starting materials.
  • Scientific Research Applications

    • In chemistry, this compound serves as a building block for more complex molecules.
    • In biology and medicine:
      • It might exhibit pharmacological properties due to its diverse functional groups.
      • Researchers explore its potential as an antimicrobial, antifungal, or anticancer agent.
    • In industry, it could be used in the synthesis of specialty chemicals.
  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • Molecular targets may include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include:
      • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
      • 2-[(4-methoxyanilino)methyl]phenol
      • 2-(anilinomethyl)phenol
    • Uniqueness lies in the combination of the triazole, thioether, and amide functionalities.

    Properties

    Molecular Formula

    C19H20ClN5O2S

    Molecular Weight

    417.9 g/mol

    IUPAC Name

    2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide

    InChI

    InChI=1S/C19H20ClN5O2S/c1-3-27-15-7-4-13(5-8-15)18-23-24-19(25(18)21)28-11-17(26)22-16-9-6-14(20)10-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26)

    InChI Key

    ZFUQYXSBJDUGKN-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)C

    Origin of Product

    United States

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